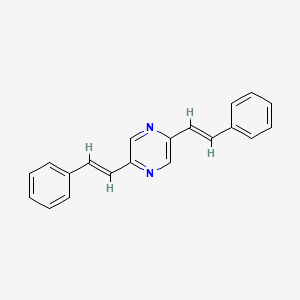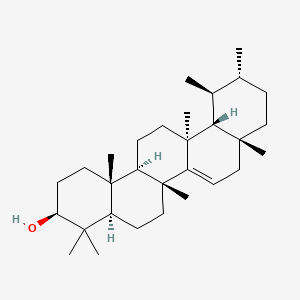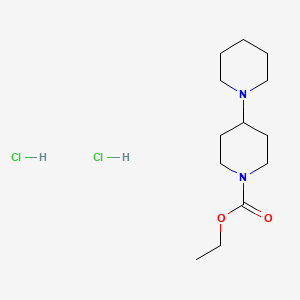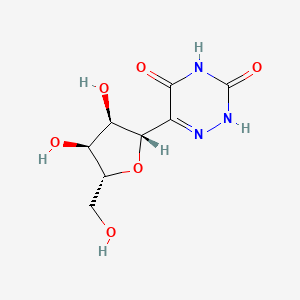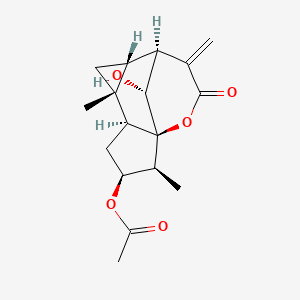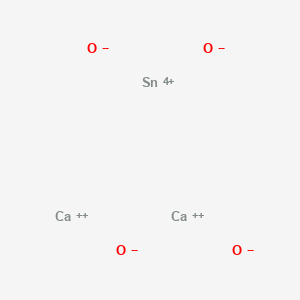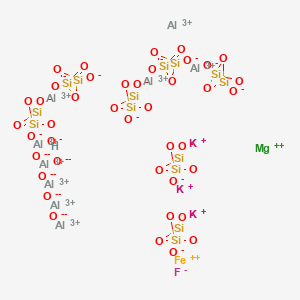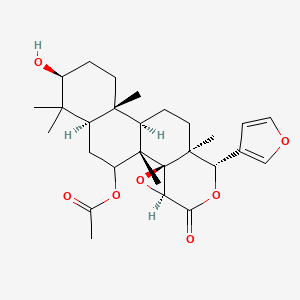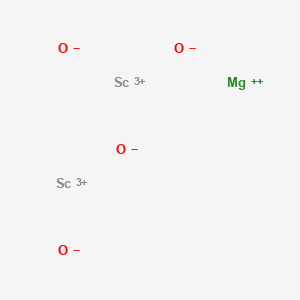
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-chlorophenyl)phosphine is an organic compound with the formula C18H12Cl3P . It’s also known by other names such as tri-(4-Chlorophenyl)phosphine, tri(p-Chlorophenyl)phosphine, Phosphine, tris(4-chlorophenyl)-, Phosphine, tris(p-chlorophenyl)-, and Tris(p-chlorophenyl)phosphine .
Synthesis Analysis
The synthesis of Tris(4-chlorophenyl)phosphine involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines.Molecular Structure Analysis
The molecular structure of Tris(4-chlorophenyl)phosphine has been characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The photoactivation of Tris(4-chlorophenyl)phosphine crystals can generate stable radicals with unusual red emission at ambient conditions .Physical And Chemical Properties Analysis
Tris(4-chlorophenyl)methanol is a white to off-white crystalline powder with a molecular weight of 386.75 g/mol. It has a melting point range of 118-122°C and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
10354-98-0 |
|---|---|
Nombre del producto |
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE |
Fórmula molecular |
C18H12Cl4S |
Peso molecular |
402.154 |
Nombre IUPAC |
tris(4-chlorophenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
Clave InChI |
WZVFMENTBPLKRY-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



